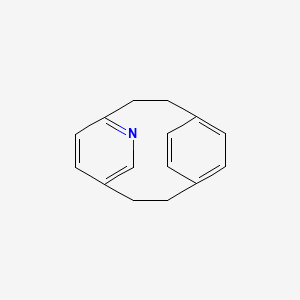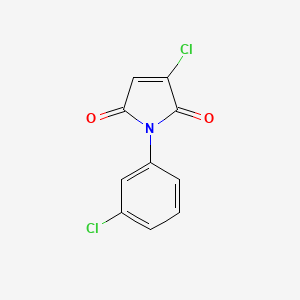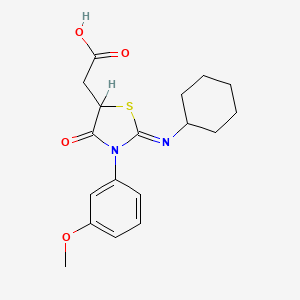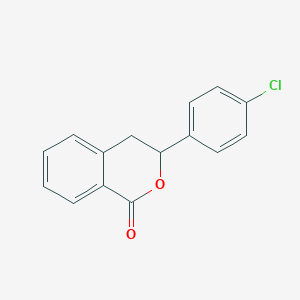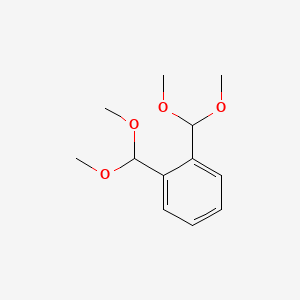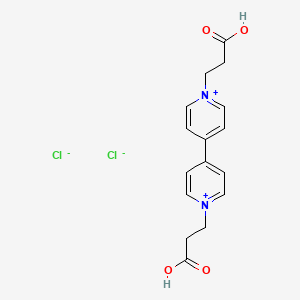![molecular formula C23H20N2O B14662876 N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide CAS No. 51071-07-9](/img/structure/B14662876.png)
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide typically involves the reaction of indole derivatives with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indole-3-ylmethylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ylmethylamine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide is unique due to its specific combination of an indole ring with a phenylacetamide moiety. This unique structure gives it distinct biological activities and makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
51071-07-9 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[1H-indol-3-yl(phenyl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N2O/c1-17(26)25(19-12-6-3-7-13-19)23(18-10-4-2-5-11-18)21-16-24-22-15-9-8-14-20(21)22/h2-16,23-24H,1H3 |
InChI 键 |
ZFQHEXSIVPWOPR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


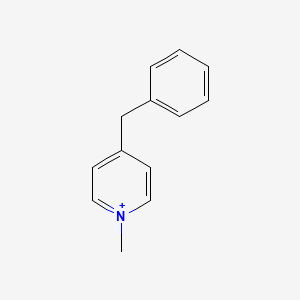
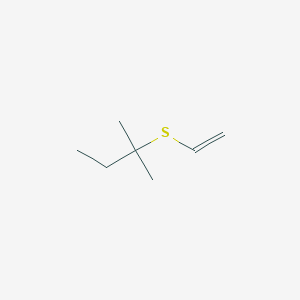
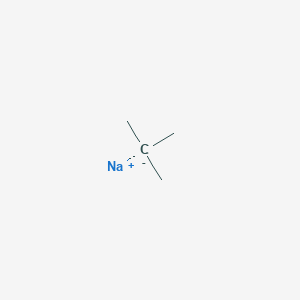

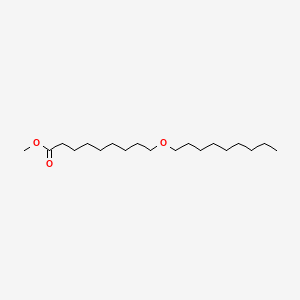
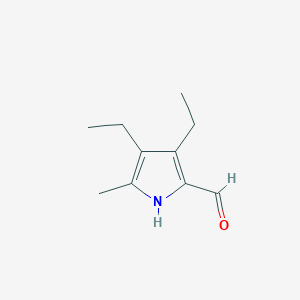

![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
